{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine
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Overview
Description
“{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine” is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 . It is related to other compounds such as 1-(1,3-benzoxazol-2-yl)piperidin-4-one and N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzoxazole ring attached to a piperidine ring via a methylene bridge . This structure is similar to that of 1-(1,3-benzoxazol-2-yl)piperidin-4-one .Scientific Research Applications
Antimicrobial Activities
A study by Bektaş et al. (2007) demonstrated the synthesis of novel 1,2,4-Triazole derivatives, including compounds with a benzoxazole moiety, showing good to moderate antimicrobial activities against various microorganisms. This suggests potential applications of benzoxazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Synthetic Methodologies
Lahm and Opatz (2014) explored the benzoxazol-2-yl- substituent as a removable directing and activating group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This highlights its use in selective synthetic transformations, enabling the development of complex molecules for pharmaceutical applications (Lahm & Opatz, 2014).
Analytical Chemistry
Toyo’oka et al. (1991) synthesized 2,1,3-benzoxadiazole amine reagents for the pre-column fluorescence tagging of carboxylic acids in high-performance liquid chromatography (HPLC), showing their applicability in sensitive detection and analysis of carboxylic acids in various samples (Toyo’oka et al., 1991).
Molecular Structure Analysis
A study by Taşal et al. (2009) determined the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, showcasing the use of computational and spectroscopic methods to understand the properties of benzoxazole derivatives at the molecular level (Taşal et al., 2009).
Tuberculosis Drug Discovery
Odingo et al. (2014) evaluated the 2,4-diaminoquinazoline series, including compounds with a piperidinyl moiety, as anti-tubercular agents. The research contributed to tuberculosis drug discovery, demonstrating the critical role of the piperidine substituent in determining biological activity (Odingo et al., 2014).
Future Directions
The future directions for research on “{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine” and related compounds could involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by compounds with a piperidine nucleus . Additionally, the development of new synthesis methods and the study of their chemical reactions could also be areas of future research.
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-9-10-5-7-16(8-6-10)13-15-11-3-1-2-4-12(11)17-13/h1-4,10H,5-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHUYEKWGMZZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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